(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
CAS No.:
Cat. No.: VC13568533
Molecular Formula: C18H13BO3
Molecular Weight: 288.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13BO3 |
|---|---|
| Molecular Weight | 288.1 g/mol |
| IUPAC Name | (4-dibenzofuran-4-ylphenyl)boronic acid |
| Standard InChI | InChI=1S/C18H13BO3/c20-19(21)13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)22-18(14)16/h1-11,20-21H |
| Standard InChI Key | HTLGYFDJCNSTIC-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34)(O)O |
Introduction
Key Findings
(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (CAS 796071-96-0) is a boronic acid derivative featuring a dibenzofuran core linked to a phenylboronic acid group via a para-substituted phenyl spacer. Its molecular formula is C₁₈H₁₃BO₃ (MW: 288.11), and it serves as a critical intermediate in organic electronics, particularly in synthesizing advanced materials for organic light-emitting diodes (OLEDs) via Suzuki-Miyaura cross-coupling reactions . The compound’s extended π-conjugation and electron-deficient boronic acid group enable precise tuning of optoelectronic properties, making it indispensable in materials science.
Chemical Identity and Structural Features
Molecular Structure
The compound consists of a dibenzofuran moiety fused to a phenyl ring at the 4-position, with a boronic acid (-B(OH)₂) group para-substituted on the phenyl ring. This arrangement enhances conjugation and stabilizes charge-transfer interactions in OLED host materials . Key structural attributes include:
-
Dibenzofuran core: Provides rigidity and planar geometry, facilitating π-π stacking in solid-state applications .
-
Boronic acid group: Enables cross-coupling reactions for constructing complex aromatic systems .
Spectroscopic Characterization
-
¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with distinct splitting patterns for the dibenzofuran and phenyl groups .
-
Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 288.11 .
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis. Representative protocols include:
Table 1: Synthesis Conditions and Yields
Key Observations:
-
Catalyst selection: Pd(OAc)₂ with tris(o-tolyl)phosphine maximizes yield (92%) by minimizing side reactions .
-
Solvent effects: Biphasic systems (toluene/H₂O) improve solubility of aromatic intermediates .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
-
Continuous flow reactors: Reduce reaction times by 50% compared to batch processes.
-
Purification: Recrystallization from toluene/hexane mixtures achieves >99% purity .
Applications in Organic Electronics
OLED Host Materials
The compound is a precursor for carbazole-triazine hybrids, which exhibit:
-
High triplet energy (T₁ = 2.8 eV): Essential for blue-emitting OLEDs .
-
Thermal stability: Decomposition temperatures exceed 400°C, suitable for vapor deposition .
Table 2: Performance in OLED Devices
| Material | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hrs) | Source |
|---|---|---|---|---|
| DBF-Ph-B(OH)₂-derived host | 15,000 | 18.5 | 2,500 | |
| Commercial CBP host | 12,000 | 15.2 | 1,800 |
Electron Transport Layers (ETLs)
The boronic acid group facilitates surface functionalization of metal oxides (e.g., ZnO), enhancing electron injection in perovskite solar cells .
Comparative Analysis with Structural Analogs
Dibenzo[b,d]furan-4-ylboronic Acid (CAS 100124-06-9)
-
Structural difference: Lacks the phenyl spacer, directly attaching boronic acid to dibenzofuran .
-
Electronic impact: Reduced conjugation lowers charge mobility by 30% compared to the para-phenyl derivative .
(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic Acid (CAS 1316275-42-9)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume